Product packaging for Ammonium perchlorate(Cat. No.:CAS No. 7790-98-9)

Ammonium perchlorate

Cat. No.: B1201955
CAS No.: 7790-98-9
M. Wt: 117.49 g/mol
InChI Key: HHEFNVCDPLQQTP-UHFFFAOYSA-N
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Description

Ammonium Perchlorate (AP) is an inorganic compound with the formula NH₄ClO₄ and is primarily recognized as a powerful oxidizing agent . Its most significant application is in aerospace and defense, where it serves as the primary oxidizer in composite solid rocket propellants . In these formulations, which can consist of 60% to 90% AP by mass, it is combined with a metallic fuel (such as aluminum) and a polymer binder . Upon controlled thermal decomposition, AP generates a high volume of gases and energy, providing the thrust required for rockets and missiles . Beyond aerospace, AP is a critical component in industrial pyrotechnics and fireworks, where its strong oxidizing power is used to create intense flames and vibrant colors . It also finds use in specialized applications like automotive airbag gas generators and other safety systems that require a rapid, controlled release of gas . The decomposition of AP is a complex, multi-stage process that begins with dissociation into ammonia (NH₃) and perchloric acid (HClO₄) . The subsequent decomposition of these products occurs through Low-Temperature Decomposition (LTD) and High-Temperature Decomposition (HTD) stages, which can be precisely studied and modified using catalysts . Current research is heavily focused on enhancing the efficiency and environmental profile of AP. This includes the development of catalysts, such as nitrogen-doped graphene (N-Gr) and transition metal oxides (e.g., CuO, NiO), to lower decomposition temperatures and increase burn rates . A prominent area of innovation involves co-crystallizing AP with ammonium nitrate (AN) to create advanced oxidizers that reduce the emission of harmful chlorine-based gases while maintaining high performance . This product is intended for controlled laboratory research and professional industrial development. It is classified as a Class 4 oxidizer and can be an explosive hazard under specific conditions, requiring strict adherence to safety protocols for storage, handling, and disposal . All applications are For Research Use Only. This product is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH4NO4 B1201955 Ammonium perchlorate CAS No. 7790-98-9

Properties

CAS No.

7790-98-9

Molecular Formula

ClH4NO4

Molecular Weight

117.49 g/mol

IUPAC Name

azane;perchloric acid

InChI

InChI=1S/ClHO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3

InChI Key

HHEFNVCDPLQQTP-UHFFFAOYSA-N

impurities

The impurities are ammonium chloride, sodium perchlorate, ammonium chlorate, and water insolubles.

SMILES

[NH4+].[O-]Cl(=O)(=O)=O

Canonical SMILES

N.OCl(=O)(=O)=O

Color/Form

White orthorhombic crystals.
Colorless, crystalline compound
Solid at 15 °C

density

1.95 at 59 °F (USCG, 1999)
1.95 g/cu cm
1.95 g/cm³

melting_point

130 °C

Other CAS No.

7790-98-9

physical_description

Ammonium perchlorate appears as a white, crystalline solid or powder. Classified as a division 1.1 explosive if powdered into particles smaller than 15 microns in diameter or if powdered into larger particles but thoroughly dried. Does not readily burn, but will burn if contaminated by combustible material. May explode under prolonged exposure to heat or fire. Used to make rocket propellants, explosives, pyrotechnics, as an etching and engraving agent, and in analytical chemistry.
DryPowder;  DryPowder, OtherSolid, Liquid;  PelletsLargeCrystals
WHITE HYGROSCOPIC CRYSTALS.

Pictograms

Explosive; Oxidizer

shelf_life

Stable under recommended storage conditions.

solubility

In water, 2.0X10+5 mg/L at 25 °C
In water, 2.45X10+5 mg/L at 25 °C
In water, 2.49X10+5 mg/L at 25 °C
Solubilities in organic solvents[Table#1333]

Very soluble in liquid NH3
Soluble in methanol;  slightly soluble in ethanol, acetone;  almost insoluble in ethyl acetate, ether.
Solubility in water, g/100ml at 25 °C: 20

Synonyms

ammonium perchlorate

vapor_pressure

Very low

Origin of Product

United States

Synthesis and Advanced Preparation Methodologies for Ammonium Perchlorate

Industrial Production Routes and Engineering Optimization

The industrial-scale production of ammonium (B1175870) perchlorate (B79767) is achieved through several established routes. The most common method begins with the electrolysis of an aqueous solution of sodium chloride to produce sodium perchlorate. ca.govgoogle.com This is followed by a salt metathesis or double exchange reaction between the resulting sodium perchlorate and an ammonium salt, such as ammonium chloride. ntnu.nolukasiewicz.gov.plprocurementresource.com This process takes advantage of the relatively low solubility of ammonium perchlorate (approximately 10% of sodium perchlorate's solubility), which allows it to precipitate and be separated through crystallization. wikipedia.org

An alternative primary production pathway involves the direct neutralization reaction between perchloric acid and ammonia (B1221849). wikipedia.orgammoniumperchlorate.orgimarcgroup.com This process is a principal application for industrially manufactured perchloric acid. wikipedia.org A variant of the metathesis reaction uses ammonia and carbon dioxide with sodium perchlorate, but this method presents challenges in separating the this compound from the sodium bicarbonate byproduct. google.com

Engineering optimization focuses on improving efficiency and reducing waste. One significant area of research is the processing of reject brine from manufacturing, which can contain 7-8% perchlorates by weight. inderscienceonline.com An optimization study on reactive precipitation to treat this brine was conducted, applying Taguchi design and statistical analysis to identify the significant operating conditions. inderscienceonline.com The study found that mixing, impeller configuration, and temperature were crucial factors in improving the process efficiency. inderscienceonline.com

Laboratory Synthesis Techniques for Tailored this compound Forms

In a laboratory setting, this compound can be synthesized using methods analogous to industrial production, but on a smaller scale, allowing for greater control and the creation of tailored forms. A common technique is the double displacement reaction between sodium perchlorate and an ammonium salt, such as ammonium nitrate (B79036) or ammonium sulfate (B86663), in an aqueous solution. sciencemadness.orgyoutube.com When ammonium sulfate is used, the resulting sodium sulfate, which has low solubility, can be precipitated out by cooling the solution, allowing for the subsequent crystallization of pure this compound from the filtrate. sciencemadness.org

The direct reaction of perchloric acid with ammonium bicarbonate is another accessible laboratory route. sciencemadness.org For creating advanced composite materials, specialized techniques are employed. For instance, AB/AP (Ammonia Borane/Ammonium Perchlorate) composites have been synthesized using a freeze-drying method. mdpi.com To produce nanoscale this compound, a liquid-state method that combines co-precipitation and sonication techniques has been successfully developed, yielding high-purity nanoparticles. researchgate.net

Control of Crystal Morphology and Particle Size Distribution through Crystallization Processes

The control over the crystal shape (morphology) and particle size of this compound is paramount, as these physical characteristics directly impact the performance of solid propellants by influencing the burning rate. nih.gov Various crystallization methods are utilized to achieve desired particle specifications.

A technique known as meniscus-guided coating (MGC) allows for the fabrication of this compound thin films with a high degree of control over the crystal microstructure. nih.govacs.org By adjusting MGC parameters such as coating blade speed and substrate temperature, it is possible to produce films with thicknesses from 200 nm to 14 μm and particle sizes ranging from 18 to 110 μm. nih.govacs.org Another advanced method is dropwise cooling crystallization within a gas-liquid two-phase suspension system. rsc.org This approach facilitates better control over supersaturation, resulting in crystals with a uniform shape and a narrow particle size distribution, which can be controlled within a range of 13.64 μm to 50.33 μm. rsc.org Research shows that higher gas-phase medium flow rates and higher feed rates of the concentrated this compound solution lead to a smaller average crystal size. rsc.org

The choice of solvent also plays a critical role. Dissolving this compound in an organic solvent like tetrahydrofuran (B95107) or acetone (B3395972) and then precipitating it into a mixture containing the solvent and a non-solvent allows for precise control over the resulting crystal size. google.com

Table 1: Influence of Crystallization Parameters on this compound Particle Size

Crystallization Method Key Parameters Resulting Particle Size Range (µm) Source(s)
Meniscus-Guided Coating (MGC) Blade Speed (0 – 0.3 mm/s), Substrate Temperature (20 – 80 °C) 18.1 - 110 nih.govacs.org
Dropwise Cooling Crystallization Gas-phase medium flow rate, Feed rate of concentrated AP solution 13.64 - 50.33 rsc.org
Conventional Cooling Cooling rate, Agitation speed, Surfactant use 0.41 (average, under optimal conditions) researchgate.net

Fabrication of Modified this compound Composites and Nanostructures

To enhance the energetic performance and modify the thermal decomposition characteristics of this compound, it is often fabricated into composites or nanostructures with other materials. These modifications typically involve incorporating catalysts, most commonly metal oxides.

Nanoparticles of materials like copper oxide (CuO) and cobalt(III) oxide (Co₃O₄) are known to be effective catalysts for the thermal decomposition of AP. bibliotekanauki.plrsc.org The fabrication of these composites can be achieved through two primary methods: ex-situ mixing, which involves the physical blending of AP and the pre-synthesized nanoparticles, and in-situ growth, where the nanoparticles are grown directly onto the surface of the AP crystals. bibliotekanauki.plresearchgate.net Studies have shown that adding a small weight percentage of these catalytic nanoparticles can significantly lower the decomposition temperature of AP and increase its heat of decomposition. bibliotekanauki.plresearchgate.net For example, adding 2% CuO nanoparticles by weight can lower AP's decomposition temperature from 428 °C to between 341 °C and 348 °C, while substantially increasing the energy released. bibliotekanauki.plresearchgate.net

Other advanced materials are also used for modification. Graphene oxide sheets, covalently modified with energetic groups and loaded with nano-CuO, have been developed as highly effective catalysts. acs.org It is also possible to create porous this compound by heating the crystals to induce a partial decomposition (e.g., 20-25% weight loss), which creates a high surface area. google.com These porous structures can then be coated with a thin polymer layer to maintain their integrity during propellant processing. google.com

Table 2: Effect of Catalytic Nanostructures on the Thermal Decomposition of this compound

Catalyst/Composite Preparation Method AP Decomposition Temp. (°C) Heat Released (J/g) Source(s)
Pure AP - 428 344 bibliotekanauki.pl
AP-CuO (2 wt%) Ex-situ mixing 348 1432 bibliotekanauki.plresearchgate.net
AP-CuO (2 wt%) In-situ growth 341 1317 bibliotekanauki.plresearchgate.net
AP/Co₃O₄ (nanosheet) Mixing ~325 (peak) Not Specified rsc.org

Structural Elucidation and Polymorphic Transformations of Ammonium Perchlorate

Crystalline Structures and Phase Transitions Under Varying Conditions

Ammonium (B1175870) perchlorate (B79767) exhibits a rich polymorphism, transitioning between several crystalline forms depending on the ambient pressure and temperature. At ambient conditions, it crystallizes in an orthorhombic structure, designated as phase I. aip.org

The crystal structure of ammonium perchlorate has been a subject of extensive investigation, with some debate regarding its precise space group at room temperature and pressure. Two orthorhombic crystal structures have been proposed: Pna2₁ (space group 33) and Pnma (space group 62). aip.org Both structures possess nearly identical lattice parameters and are characterized by the formation of perchlorate (ClO₄⁻) and ammonium (NH₄⁺) tetrahedra. aip.org The primary distinction between the two lies in the positioning of the hydrogen atoms. acs.org

Neutron diffraction studies have been instrumental in elucidating the structure, particularly the orientation and dynamics of the ammonium ions. Studies conducted at 298 K, 78 K, and 10 K revealed that the orthorhombic unit cell (Pnma space group) persists across this temperature range, with four formula units per cell. aip.orgaip.org These studies also indicated that the ammonium ions exhibit significant librational (oscillatory) motions, even at temperatures as low as 10 K, suggesting a low barrier to rotation. aip.org The ammonium and perchlorate groups are linked by N-H···O hydrogen bonds, forming a three-dimensional network. aip.orgaip.org At room temperature, some neutron diffraction data have suggested that the ammonium ion may be disordered and undergoing nearly free rotation. iucr.org

The lattice parameters of this compound have been determined at various temperatures through neutron diffraction:

Temperature (K)a-axis (Å)b-axis (Å)c-axis (Å)Reference
2989.205.827.45 aip.orgaip.org
789.025.857.39 aip.orgaip.org
108.945.897.30 aip.orgaip.org

In-situ synchrotron X-ray diffraction has been employed to study the structural evolution of AP during thermal decomposition. At 298 K, the lattice parameters were measured to be a = 9.225 Å, b = 5.815 Å, and c = 7.456 Å. Upon heating to 500 K, these expanded to a = 9.359 Å, b = 5.865 Å, and c = 7.531 Å. acs.org

This compound undergoes a series of phase transitions when subjected to high pressures. At room temperature, a first-order structural phase transition from the ambient orthorhombic phase (Phase I) to a high-pressure phase (Phase II) occurs at approximately 4 GPa. acs.orgiucr.org Phase II is characterized by an orthorhombic crystal symmetry with the space group P2₁2₁2₁. acs.org This transition is driven by the anticooperative nature of hydrogen bonding and electrostatic interactions under compression. acs.org The transition is reversible, with the crystal structure reverting to the initial phase upon the release of pressure. acs.org

Some studies have reported a more complex series of transitions under pressure. X-ray diffraction and Raman spectroscopy have indicated the onset of a sluggish structural transformation starting around 2.4 GPa and completing at approximately 10.6 GPa, resulting in a high-pressure phase with P2 symmetry. acs.orgresearchgate.net Other investigations have suggested the existence of two transitions at lower pressures, around 1.5 GPa and 3.3 GPa. aip.org Further studies using Raman spectroscopy have provided evidence for additional polymorphs (III, IV, and VI) at various pressure and temperature conditions. aip.orgresearchgate.net For instance, transitions from phase I to II at ~4.5 GPa, to III at ~10 GPa, and to IV at ~27 GPa have been observed. aip.org

Temperature also induces phase transitions. At ambient pressure, AP transforms from its orthorhombic phase to a cubic structure (space group Fmm) at approximately 240°C (513 K). iucr.orgaip.orgosti.gov Neutron diffraction studies have also suggested the possibility of a second-order phase transition at around 130 K and another previously unreported transition at approximately 29 K. iucr.org

The following table summarizes the key polymorphic phases of this compound and the conditions under which they are observed:

PhaseCrystal SystemSpace GroupConditionsReference
Phase IOrthorhombicPnma or Pna2₁Ambient acs.orgaip.orgaip.org
Phase IIOrthorhombicP2₁2₁2₁~4 GPa acs.orgiucr.org
Phase IIMonoclinicP2Starts at ~2.4 GPa, completes at ~10.6 GPa acs.orgresearchgate.netaip.org
Phase VCubicFmm~240 °C (513 K) iucr.orgosti.gov

Vibrational and Electronic Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the bonding, molecular structure, and surface chemistry of this compound.

Infrared and Raman spectroscopy are powerful tools for studying the vibrational modes of the ammonium and perchlorate ions, which are sensitive to changes in the crystal structure and bonding environment. High-resolution Raman spectra have been used to identify pressure-induced phase transitions. Discontinuities in the pressure-induced shifts of certain Raman frequencies, along with the appearance of new peaks, signal structural changes. aip.org For example, the transition at approximately 1.5 GPa is marked by a discontinuity in the vibrational mode shifts, while the transition at 3.3 GPa is characterized by the emergence of new Raman modes. aip.org

Raman spectroscopy has also been employed to map the pressure-temperature phase diagram of AP, revealing evidence for several new polymorphs. aip.org The transition from phase I to phase II at around 4.5 GPa, and subsequent transitions to phases III and IV at higher pressures, are identified by distinct changes in the Raman spectra, such as the appearance of new peaks and shifts in existing ones. aip.org These spectral changes are attributed to varying degrees of hydrogen bonding in the different polymorphs. aip.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. In studies of this compound, XPS can be used to analyze the N 1s and O 1s core level spectra. For pure AP, the N 1s spectrum shows a single peak corresponding to the ammonium ion (NH₄⁺). The O 1s spectrum reveals the presence of Cl-O bonds from the perchlorate ion. mdpi.com XPS has also been utilized to confirm the successful coating of AP particles with other materials, such as polydopamine, by identifying the characteristic peaks of the coating material on the AP surface. mdpi.com

Advanced Microscopy for Microstructural and Defect Analysis

The thermal decomposition of this compound is known to be influenced by the presence of crystal defects, such as dislocations. Advanced microscopy techniques are crucial for visualizing the microstructure and understanding the role of these defects in the decomposition process.

Studies have shown that the low-temperature thermal decomposition of this compound initiates within the bulk of the crystal, not on its surfaces, and is associated with the formation of a porous product. cam.ac.uk This process is believed to be initiated at the intersections of dislocations within the crystal lattice. cam.ac.uk The density of pores formed during decomposition is in the range of 10⁷–10⁸ cm⁻², which is consistent with the reported density of dislocations in single crystals of this compound. cam.ac.uk

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology and microstructure of this compound (AP).

SEM has been instrumental in observing the surface topography of AP crystals. Studies have utilized SEM to examine the decomposition process of AP particles initiated by electron energy. rsc.org These observations reveal the formation of cracks on the crystal surface as decomposition begins. rsc.org The morphology of nanometer-sized AP, prepared by methods like ultra-low temperature spray, has been shown by SEM to consist of particles with one dimension in the nanometer range (<100 nm), often forming two-dimensional network structures. nih.gov Furthermore, SEM, in conjunction with Energy Dispersive Spectroscopy (EDS), is a valuable tool for assessing the quality and composition of composite propellants, where AP crystals are dispersed within a binder matrix. aiaa.org Modern SEM provides high-resolution images that allow for detailed analysis of the AP crystal structure and its interface with binders like hydroxyl-terminated polybutadiene (B167195) (HTPB). aiaa.org For instance, in aged propellant samples, SEM has revealed cracking in the AP crystals and slight separations at the AP-HTPB grain boundary. aiaa.org

TEM has been employed to investigate the effects of radiation on AP crystals. nasa.govnasa.gov Following exposure to gamma rays, TEM images of the m-face of AP crystals have shown the formation of circular pits and the decoration of growth or cleavage steps with tiny pits. nasa.gov These observations suggest that dislocations within the crystal structure play a significant role in the radiolytic decomposition process. nasa.gov In studies involving graphene-coated AP, TEM has been used to confirm the core-shell structure, where a graphene residue is observed after irradiation from the electron beam, providing evidence of the coating. acs.org

The table below summarizes findings from various SEM and TEM studies on this compound.

Microscopy Technique Sample Type Key Findings Reference
Scanning Electron Microscopy (SEM)Decomposing AP particlesObservation of cracks forming on the particle surface during decomposition. rsc.org
SEMNanometer APParticles are in the nanometer scale (<100 nm) in one dimension, forming 2D network structures. nih.gov
SEM with EDSAP/HTPB composite propellantAllows for distinguishing AP crystals from the binder and observing features like cracking in aged samples. aiaa.org
Transmission Electron Microscopy (TEM)Gamma-irradiated AP crystalsFormation of circular pits and decoration of steps, indicating the role of dislocations in decomposition. nasa.govnasa.gov
TEMGraphene-coated APConfirmed the core-shell structure of the composite. acs.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography of materials at the nanoscale and has been applied to study this compound (AP). aip.orglegaldesire.com As an energetic material that is also hygroscopic, the surface of AP can degrade by absorbing moisture. aip.orgaip.org To counter this, studies have been conducted using an ultrahigh vacuum (UHV) AFM to examine the (210) surface of AP in a moisture-free environment. aip.orgaip.org

Large-scale AFM images have revealed the presence of nanocracks and grains on the AP surface. aip.orgaip.org The cracks, which are on average 100 nm wide and 4 nm deep, tend to align with the direction of the main crystal steps and may be produced during the cleaving process. aip.org The grains can be plastically deformed by the repeated scanning motion of the AFM tip. aip.orgaip.org

At the molecular scale, AFM operating in frictional-force mode has detected unusual "popping" signals. aip.orgaip.org These signals are intermittent, about ten times larger than the topography of the surrounding surface, and increase in intensity and frequency as the same area is repeatedly scanned. aip.orgaip.org It is speculated that these signals are the result of localized chemical reactions initiated by the increased pressure from the AFM tip, particularly at the end of each scan line where the tip changes direction. aip.orgaip.org AFM has also been identified as a tool for analyzing the surface morphology of explosives like AP in forensic science. legaldesire.com

AFM Observation Description Significance Reference
Large-Scale Surface FeaturesNanocracks and grains observed on the (210) surface. Cracks are aligned with crystal steps.Reveals microstructural defects and surface morphology. aip.orgaip.org
Tip-Induced DeformationGrains are plastically deformed by the raster scanning of the AFM tip.Demonstrates the mechanical response of the surface to localized forces. aip.orgaip.org
"Popping" SignalsIntermittent signals in frictional-force mode, larger than the surrounding topography.Speculated to be localized chemical reactions initiated by tip pressure. aip.orgaip.org

Theoretical and Computational Approaches to Crystal Structure and Interfacial Phenomena

Theoretical and computational methods, particularly Density Functional Theory (DFT), are crucial for understanding the structural, electronic, and energetic properties of this compound (AP) under various conditions. researchgate.netnih.govnih.gov These approaches complement experimental data from techniques like X-ray diffraction and Raman spectroscopy. nih.gov

DFT calculations have been used to study the behavior of AP under hydrostatic compression. nih.govresearchgate.net These studies show that the compressibility of AP is nearly isotropic. nih.gov The calculated cell volumes under pressure are in good agreement with experimental results. nih.gov As pressure increases, the band gap of AP is predicted to first increase, reach a peak, and then gradually decrease. nih.gov Analysis of the density of states indicates that interactions between electrons, particularly valence electrons, are strengthened under pressure. nih.gov

A significant finding from both experimental and computational studies is a pressure-induced phase transition. nih.govresearchgate.net Under hydrostatic conditions, AP undergoes a first-order phase transition from the ambient pressure orthorhombic structure (Phase I, space group Pnma) to a high-pressure barite-type structure (Phase II, also Pnma) at approximately 3-4 GPa. researchgate.netnih.govresearchgate.net DFT calculations of pressure-dependent enthalpies confirm this Phase I to Phase II transition sequence, with the calculated transition pressure showing excellent agreement with experimental findings. nih.gov The high-pressure Phase II features a more close-packed structure with more extensive hydrogen bonding. researchgate.net

Computational studies have also been employed to investigate interfacial phenomena, such as the interaction between AP and binders like HTPB. By adding the AP potential function to existing force fields, researchers can model the interface and predict properties like morphology. researchgate.net For example, the habit modification of AP crystals in the presence of impurities like ethylene (B1197577) glycol has been examined by calculating interaction and surface energies to predict the resulting crystal morphology. researchgate.net

Computational Method Focus of Study Key Findings Reference
Density Functional Theory (DFT)Hydrostatic CompressionNearly isotropic compressibility; band gap first increases then decreases with pressure. nih.gov
DFTHigh-Pressure Phase TransitionConfirms the transition from Phase I (Pnma) to Phase II (Pnma) at ~3-4 GPa, which has a more close-packed structure. nih.govresearchgate.net
DFTElectronic StructureAnalysis of density of states shows strengthened electron interactions under pressure. nih.gov
Molecular Dynamics (Force Field)Interfacial PhenomenaUsed to model the AP/HTPB interface and predict crystal morphology in the presence of impurities. researchgate.net

Thermal Decomposition Mechanisms and Kinetic Analysis of Ammonium Perchlorate

Elucidation of Decomposition Pathways and Intermediate Species

Further research has proposed that nitryl perchlorate (B79767) (NO₂ClO₄) may be an essential intermediate in the low-temperature reaction. royalsocietypublishing.org Evidence for this includes the detection of oxidized nitrogenous species in partially reacted AP and the accelerated decomposition observed when nitrates are introduced. royalsocietypublishing.org This proposed mechanism suggests that the covalent nature and instability of NO₂ClO₄ at decomposition temperatures are key factors. royalsocietypublishing.org The breakdown of this intermediate and the subsequent reactions of its products are thought to regenerate the intermediate, creating a reaction cycle. royalsocietypublishing.org

Low-Temperature Decomposition (LTD) Phenomena and Mechanisms

Low-Temperature Decomposition (LTD) of ammonium (B1175870) perchlorate occurs at temperatures below approximately 300-325°C. osti.govdtic.mil A defining characteristic of this stage is that the decomposition is incomplete, typically ceasing after about 20% to 30% of the material has decomposed by mass. dtic.milroyalsocietypublishing.orgmdpi.com The process leaves behind a porous solid residue that is chemically identical to the original ammonium perchlorate. osti.govroyalsocietypublishing.org

The LTD process can be described by three sequential stages:

Induction Stage: This initial phase involves localized reactions at crystal defects and surfaces with minimal mass loss. osti.gov

Acceleratory Stage: Following induction, the reaction rate increases significantly, leading to the evolution of gaseous products and the majority of the mass loss. osti.gov During this stage, the crystal develops a porous structure with numerous channels. osti.gov The decomposition is observed to start at multiple points near the particle surface and then expand inward. mdpi.com

Deceleratory Stage: The decomposition rate slows and eventually stops, leaving the aforementioned porous residue. osti.govmdpi.com

The mechanism for LTD is thought to be distinct from its high-temperature counterpart. An electron transfer mechanism involving the formation of radicals has been suggested for decomposition below 300°C. nasa.gov The process is driven by a network of solid-phase, gas-phase, and surface reactions whose dynamics are sensitive to the physical properties of the material. osti.gov

High-Temperature Decomposition (HTD) Characteristics and Evolution

High-Temperature Decomposition (HTD) occurs at temperatures above approximately 350-380°C. nasa.govdtic.mil Unlike LTD, the reaction in this regime proceeds to completion. dtic.mil The dominant process controlling HTD is the dissociative sublimation of AP into gaseous ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). mdpi.comnasa.gov This sublimation is followed by complex, high-rate decomposition and reactions between these two products in the gas phase. nasa.gov This gas-phase reaction pathway becomes the dominant decomposition process at these higher temperatures. nasa.gov

The HTD reaction ceases to be autocatalytic, a characteristic observed in the LTD phase. dtic.mil In addition to the dissociative sublimation model, it has been proposed that the HTD mechanism may also involve the direct rupture of the chlorine-oxygen bond in the perchlorate ion. researchgate.netnasa.gov The process is primarily exothermic, in contrast to the initial endothermic phase transition of the crystal structure. researchgate.net

Kinetic Modeling and Determination of Activation Parameters

Kinetic analysis of this compound decomposition is used to determine fundamental parameters such as activation energy and the pre-exponential factor, which describe the reaction rate's dependence on temperature. This analysis is crucial for creating models that can predict the material's behavior under various thermal conditions.

Isoconversional and Model-Fitting Kinetic Methods

Two primary mathematical approaches are used to calculate the kinetic parameters for the thermal decomposition of AP: model-free (isoconversional) and model-fitting methods. bu.edu.egresearchgate.net

Isoconversional Methods: Also known as model-free methods, these techniques evaluate kinetic parameters without assuming a specific reaction mechanism. bu.edu.egresearchgate.net The core principle is that the reaction rate at a constant extent of conversion (α) is only a function of temperature. bu.edu.eg By analyzing data from experiments conducted at different heating rates (e.g., thermogravimetric analysis - TGA), methods like the Friedman, Kissinger-Akahira-Sunose (KAS), and Ozawa-Flynn-Wall (FWO) can determine the effective activation energy as a function of the extent of conversion. researchgate.netresearchgate.net This dependence can reveal the complexity of the reaction; for instance, studies have shown the AP decomposition process can be divided into three stages (autocatalytic, low-temperature diffusion, and high-temperature stable-phase reaction) based on the changing activation energy. researchgate.net Initial decomposition activation energy has been reported to be between 90 kJ/mol and 130 kJ/mol, rising to around 130 kJ/mol at the completion of the reaction, which is assigned to the activation energy of sublimation. acs.org

Model-Fitting Methods: This approach involves fitting different mathematical models, which represent various solid-state reaction mechanisms, to the experimental data. bu.edu.egresearchgate.net By determining which model provides the best fit, the kinetic triplet—activation energy (Ea), pre-exponential factor (A), and the algebraic form of the reaction model (f(α) or g(α))—can be established. bu.edu.eg

Influence of Crystal Defects, Impurities, and Particle Characteristics on Decomposition

The kinetics of AP decomposition are highly sensitive to the physical and chemical properties of the material. osti.gov

Crystal Defects: Crystalline defects, such as dislocations, have a high local surface energy and serve as primary initiation sites for the decomposition reaction, particularly during the low-temperature phase. osti.govacs.org The nucleation of pores where decomposition begins has been well-correlated with the locations of these defects. acs.org An increased density of defects can alter the decomposition kinetics, leading to faster mass loss at higher temperatures. acs.org The decomposition process itself can create further defects, but it may cease when the energy required to cause additional dislocations becomes greater than the energy released by the reaction. acs.org

Impurities: The presence of chemical impurities can have a dramatic effect on decomposition kinetics. osti.gov For example, the addition of ammonium nitrate (B79036) has been shown to decrease the induction period by as much as 50%. osti.gov Doping with chlorate (B79027) ions (ClO₃⁻) also greatly reduces the pore nucleation induction time. acs.org

Analysis of Gaseous and Solid Decomposition Products

The decomposition of this compound yields a variety of gaseous products, with their relative proportions depending on factors such as temperature, pressure, and confinement. osti.gov The solid residue, particularly after low-temperature decomposition, is also a key characteristic of the process.

The major gaseous products evolved during thermal decomposition include water (H₂O), oxygen (O₂), nitrous oxide (N₂O), and chlorine (Cl₂). osti.gov Minor products that have been identified include nitrogen (N₂), nitrogen dioxide (NO₂), nitric oxide (NO), hydrogen chloride (HCl), and chlorine dioxide (ClO₂). osti.govresearchgate.net Under certain conditions, ammonia (NH₃) and perchloric acid (HClO₄) from dissociative sublimation can also be observed. nasa.govosti.gov The confinement of these gaseous products can promote secondary reactions, affecting the kinetics and the final product ratios. osti.gov

The solid product remaining after the incomplete low-temperature decomposition is a porous residue that is chemically unchanged this compound. osti.govroyalsocietypublishing.org

Table 1: Gaseous Products of this compound Decomposition

Product Category Chemical Species Formula
Major Products Water H₂O
Oxygen O₂
Nitrous Oxide N₂O
Chlorine Cl₂
Nitrogen Dioxide NO₂
Hydrogen Chloride HCl
Minor / Trace Products Nitrogen N₂
Nitric Oxide NO
Chlorine Dioxide ClO₂
Nitrosyl Chloride NOCl
Sublimation Products Ammonia NH₃

Table 2: Mentioned Chemical Compounds

Compound Name Formula
Ammonium chloride NH₄Cl
Ammonium nitrate NH₄NO₃
This compound NH₄ClO₄
Ammonia NH₃
Chlorine Cl₂
Chlorine dioxide ClO₂
Hydrogen chloride HCl
Nitric oxide NO
Nitrite NO₂⁻
Nitrogen N₂
Nitrogen dioxide NO₂
Nitrosyl chloride NOCl
Nitrous oxide N₂O
Nitryl perchlorate NO₂ClO₄
Oxygen O₂
Perchloric acid HClO₄

Proton and Electron Transfer Mechanisms in Decomposition Initiation

The initiation of the thermal decomposition of this compound (AP) is a complex process that is widely believed to commence with one of two primary mechanisms: proton transfer or electron transfer. Both pathways have been the subject of extensive theoretical and experimental research, with the prevailing mechanism likely dependent on factors such as temperature, pressure, and the presence of catalysts.

NH₄⁺ClO₄⁻(s) → NH₃(g) + HClO₄(g)

Recent computational studies employing Density Functional Theory (DFT) have suggested a more nuanced, two-step pathway for this proton transfer in the condensed phase. researchgate.netresearchgate.net These studies propose that the direct proton transfer from the ammonium to the perchlorate ion is not the initial event. Instead, the perchlorate anion first undergoes decomposition, followed by the transfer of a proton. researchgate.netresearchgate.net This two-step mechanism is detailed as follows:

Decomposition of the perchlorate anion: ClO₄⁻ → ClO₂⁻ + O₂ researchgate.netresearchgate.net

Proton transfer to the chlorite (B76162) anion: NH₄⁺ + ClO₂⁻ → NH₃ + HClO₂ researchgate.netresearchgate.net

The electron transfer mechanism is another proposed pathway for the initiation of AP decomposition, particularly at higher temperatures or in the presence of catalysts. dtic.milbu.edu.eg This mechanism involves the transfer of an electron from the perchlorate anion to the ammonium cation. bu.edu.eg This transfer leads to the formation of radical species, which are highly reactive and initiate a cascade of decomposition reactions. The fundamental electron transfer step can be depicted as:

NH₄⁺ClO₄⁻ → NH₄• + ClO₄•

Catalysts, especially those containing transition metals, are thought to facilitate this process by acting as a bridge for the electron transfer between the ions. bu.edu.eg

Detailed Research Findings and Kinetic Analysis

Numerous studies have investigated the kinetics of this compound decomposition to elucidate the operative initiation mechanism. The activation energy (Ea) of the decomposition is a key parameter in these analyses, with different values often attributed to the dominance of either the proton or electron transfer pathway under specific conditions.

Proton Transfer Mechanism Kinetics:

The low-temperature decomposition of pure this compound is frequently associated with the proton transfer mechanism. Experimental and computational studies have reported a range of activation energies for this process.

ConditionMethodActivation Energy (kJ/mol)Activation Energy (kcal/mol)Reference
Low-Temperature DecompositionAvrami-Erofeev Rate Constants111.426.63 ± 0.87 rsc.org
Low-Temperature DecompositionInduction Periods125.930.08 ± 1.98 rsc.org
Sublimation (linked to proton transfer)Contracting Volume Rate Constants117.328.04 ± 0.43 rsc.org
Pure AP DecompositionDSC Analysis117.2128.01 nih.gov

Recent DFT calculations have provided more detailed insights into the energetics of the proposed two-step proton transfer mechanism:

Reaction StepMethodActivation Energy (kcal/mol)Reference
ClO₄⁻ → ClO₂⁻ + O₂DFT78.32 researchgate.net
NH₄⁺ + ClO₂⁻ → NH₃ + HClO₂DFT-3.16 (nearly barrier-free) researchgate.net

These findings suggest that the initial decomposition of the perchlorate anion is the rate-determining step in this proposed pathway. researchgate.net

Electron Transfer Mechanism Kinetics:

CatalystMethodActivation Energy (kJ/mol)Reference
Ni₀.₅Co₀.₅Fe₂O₄ (sol-gel)Isoconversional Methods82.5 (low-temp step) bu.edu.eg
Ni₀.₅Co₀.₅Fe₂O₄ (sol-gel)Isoconversional Methods122.5 (high-temp step) bu.edu.eg
Mixed Metal OxidesKinetic Methods74.6 - 80.4 researchgate.net

The presence of a partially filled 3d orbital in transition metal catalysts is believed to enhance their ability to accept electrons, thereby improving the electron transfer from the perchlorate to the ammonium ions. bu.edu.eg

Catalysis of Ammonium Perchlorate Decomposition

Heterogeneous Catalysis by Metal Oxides and Nanomaterials

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is the most extensively studied area for AP decomposition. Solid catalysts, particularly metal oxides and advanced nanomaterials, have demonstrated significant efficacy in enhancing the decomposition process. tandfonline.com The high surface area and unique electronic properties of these materials provide active sites where the decomposition reactions can proceed more readily than in the bulk material. tandfonline.comrsc.org

Transition metal oxides are well-known catalysts for AP decomposition. tandfonline.comtandfonline.com Oxides of metals such as iron (Fe₂O₃), copper (CuO, Cu₂O), nickel (NiO), cobalt (CoO, Co₃O₄), and manganese (MnO₂) are effective in accelerating the decomposition rate. rsc.orgtandfonline.com The catalytic efficiency of these oxides is profoundly dependent on their particle size; nanosized metal oxides exhibit sharply increased catalytic activity compared to their bulk or micro-sized counterparts. tandfonline.comtandfonline.com This enhancement is attributed to the larger surface area and higher density of active sites in nanoparticles. tandfonline.comrsc.org

For instance, nano-sized NiO can lower the decomposition temperature of AP to around 350°C, whereas with bulk NiO, it occurs at 400°C. tandfonline.com Similarly, the addition of 2 wt% nano NiO increases the heat of reaction from 580 to 1490 J/g. tandfonline.com Iron (III) oxide is a notable catalyst, particularly for the high-temperature decomposition (HTD) stage. tandfonline.comsaudijournals.com Studies on different crystal phases of MnO₂ revealed that its catalytic activity is linked to the presence of oxygen vacancies, which facilitate the decomposition. acs.org The δ-MnO₂ phase, in particular, shows a powerful catalytic effect, decreasing the HTD temperature of AP from 419.4°C to 298.8°C and increasing the heat release from 585.5 to 1446.0 J/g. acs.org Bimetallic oxides, such as ZnCo-ZIF which forms Co₃O₄/ZnO, can exhibit synergistic effects, further enhancing catalytic performance by accelerating decomposition and increasing heat release. rsc.org

CatalystCatalyst DetailsDecomposition Temp. Reduction (°C)Heat Release (J/g)Reference
δ-MnO₂2 wt% addition120.61446.0 (from 585.5) acs.org
NiONanoparticles (~10nm), 2 wt%~90 (vs. pure AP)1490 (from 580) tandfonline.com
γ-Fe₂O₃Nanoparticles (3.5nm), 5 wt%77Not Specified tandfonline.com
ZnCo–ZIF (forms Co₃O₄/ZnO)Bimetallic MOF~113 (HTD peak at 317.6°C vs ~431°C)1945 rsc.org
CuZnONanoparticles~117Not Specified sciengine.com
CoONanocrystalsHTD process disappearedNot Specified tandfonline.com

In recent years, carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene have emerged as highly effective catalysts for AP decomposition. researchgate.netekb.eg Their large specific surface area, high thermal stability, and excellent electronic properties make them ideal catalyst supports and active catalysts themselves. niscair.res.infrontiersin.org Both single-walled (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) have been shown to significantly reduce the decomposition temperature and increase the heat release of AP. researchgate.net Functionalizing CNTs, for example by adding carboxylic acid groups (MWCNT-COOH), can further enhance catalytic activity. kashanu.ac.irkashanu.ac.ir The addition of 3 wt% MWCNT-COOH was found to lower the high-temperature decomposition of AP by 89°C and merge the typical two-step decomposition into a single step. kashanu.ac.irkashanu.ac.ir The heat released also increased dramatically from 388.86 J/g for pure AP to 1308.7 J/g. kashanu.ac.ir

Graphene and its derivatives also show excellent catalytic properties. mdpi.com Fluorine-doped graphene supporting lead oxide (F-rGO/PbO) composites, for example, reduced the high-temperature decomposition peak by 124°C and increased the heat of decomposition nearly fivefold. tandfonline.com Other advanced materials like MXenes (a class of 2D transition metal carbides/nitrides) are also promising. mdpi.com Ti₂CTx MXene, for instance, can lower the high-temperature decomposition by up to 83°C and significantly increase the decomposition heat. mdpi.com

CatalystCatalyst DetailsDecomposition Temp. Reduction (°C)Heat Release (J/g)Reference
MWCNT-COOH3 wt% addition891308.7 (from 388.86) kashanu.ac.ir
MWCNT1 wt% addition62.7Increased by 130% ekb.eg
F-rGO/PbO3 wt% addition1243603.7 (from 603.5) tandfonline.com
Ti₂CTx (MXene)30 wt% addition83Increased by 1897.3 J/g mdpi.com
Mn/C aerogels2 wt% addition87.5Not Specified frontiersin.org

Homogeneous Catalysis and Mechanistic Insights

While heterogeneous catalysis dominates the research landscape, some studies have explored catalytic systems that operate on a more molecularly dispersed level, akin to homogeneous catalysis. True homogeneous catalysis, where the catalyst and reactants are in the same phase (e.g., all in a liquid solution), is difficult to achieve for the solid-phase decomposition of AP. However, systems involving molecular catalysts that decorate the AP crystal surface provide insight into molecular-level interactions.

For example, certain organic dyes like Neutral Red have been used to decorate AP crystals. researchgate.net Theoretical calculations show a high adsorption energy and charge transfer at the interface between the dye molecule and the AP surface. researchgate.net This intimate, molecular-level contact promotes the rupture of the Cl-O bonds in the perchlorate (B79767) ion, leading to a decrease in the decomposition temperature from 437.0°C to 355.5°C and a more than doubling of the heat release. researchgate.net Similarly, studies involving the photo-Fenton process have distinguished between heterogeneous and homogeneous conditions, with homogeneous catalysis providing better results in degradation, suggesting that molecular-level dispersion of catalytic species is highly effective. researchgate.net The catalytic action of metal ions forming complexes with the perchlorate or ammonium (B1175870) ions can also be considered in this context, where the catalyst is not a bulk solid but a dispersed ionic or molecular species. tandfonline.com

Fundamental Mechanisms of Catalytic Action at the Molecular Level

The effectiveness of a catalyst is determined by its ability to interact with ammonium perchlorate or its initial decomposition products at a molecular level. These interactions typically involve facilitating bond-breaking and electron transfer processes through surface-mediated reactions and electronic perturbations.

A key aspect of heterogeneous catalysis is the adsorption of reactants onto the catalyst's surface. The initial step in AP decomposition is often considered the formation of ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). tandfonline.commdpi.comrsc.org In the absence of a catalyst, these gaseous products can desorb and react, but the process can be slow or incomplete at lower temperatures. tandfonline.com

Catalysts provide a surface where NH₃ and HClO₄ can be adsorbed. kashanu.ac.irrsc.org This adsorption is a critical step in the catalytic mechanism for several reasons. Firstly, it concentrates the reactive species on the surface, increasing the likelihood of further reaction. mdpi.com Secondly, it prevents the reformation of AP from NH₃ and HClO₄. Most importantly, the interaction with the catalyst surface can weaken the internal bonds of the adsorbed molecules, facilitating their decomposition into smaller, final products like H₂O, N₂O, and HCl. mdpi.comrsc.org For example, on the surface of ZnO nanosheets, adsorbed NH₃ can be directly oxidized by active surface lattice oxygen atoms. rsc.orgrsc.org Similarly, functionalized carbon nanotubes provide active sites that adsorb the gaseous intermediates and catalyze the reaction to completion. kashanu.ac.ir

The fundamental mechanism of AP decomposition is believed to involve an electron transfer from the perchlorate anion (ClO₄⁻) to the ammonium cation (NH₄⁺). tandfonline.com Catalysts play a crucial role in accelerating this electron transfer process. tandfonline.commdpi.com Metal oxides, for instance, can act as semiconductors with specific electronic band structures that facilitate this charge migration. energetic-materials.org.cn P-type metal oxide semiconductors are considered effective because their electronic structure promotes the electron transfer from the ClO₄⁻ ion. energetic-materials.org.cn

Combustion and Detonation Dynamics of Ammonium Perchlorate Based Formulations

Principles of Combustion Wave Propagation and Flame Structure

The combustion of ammonium (B1175870) perchlorate (B79767) composite propellants involves a heterogeneous reaction wave that propagates into the solid material. The structure of this wave and the resulting flame are intricate and have been the subject of extensive research.

The flame structure of an AP composite propellant is generally understood to consist of multiple zones. aiaa.orgresearchgate.net A classic model, the Beckstead–Derr–Price (BDP) model, describes the flame structure above a coarse AP crystal as being composed of three distinct flames: a partially premixed leading-edge flame, a monopropellant flame directly above the coarse AP, and a final diffusion flame situated above the monopropellant flame. aiaa.org More recent high-fidelity simulations have refined this understanding, identifying a flame structure for AP/HTPB (hydroxyl-terminated polybutadiene) propellants that includes three premixed flames (an AP monopropellant flame, a homogenized-binder flame, and a primary flame) and a diffusion flame. aiaa.orgresearchgate.net

The propagation of the combustion wave is driven by heat feedback from the gas-phase flame to the propellant surface, which in turn governs the decomposition rate of the solid ingredients. aiaa.org At low pressures, the reaction zone in the gas phase is characterized by heterogeneous flamelets produced by the decomposed AP monopropellant flames and the gaseous products of the polymeric fuel binder. tandfonline.com As pressure increases, the premixed flames move closer to the surface, which tends to increase the burning rate. aiaa.orgresearchgate.net Conversely, the diffusion flame is pushed further into the gas phase, an effect that can decrease the burning rate. aiaa.orgresearchgate.net This interplay results in complex burning rate behaviors at different pressures. aiaa.orgresearchgate.net

Three distinct combustion regions have been identified for AP composite propellants based on pressure and particle size: the AP monopropellant limit, the diffusion flame region, and the premixed limit. aiaa.orgresearchgate.net The premixed limit corresponds to the maximum burning rate, while the AP monopropellant limit represents the minimum. aiaa.orgresearchgate.net The specific region of combustion is dictated by the AP particle size and the operating pressure, as these parameters significantly influence the flame structure. aiaa.orgresearchgate.net

Influence of Formulation Components (Binders, Additives, Metal Fuels) on Combustion Performance

The combustion performance of AP-based propellants is significantly influenced by the choice of binder, the incorporation of additives, and the use of metal fuels.

Binders: The chemical nature of the binder plays a crucial role in determining the burning rate. aiaa.orgresearchgate.net For example, propellants with an HTPB binder tend to have a higher burning rate than those with an HTPE (hydroxy terminated polyester) binder, even though the heat feedback from the gas phase is lower for HTPB. aiaa.org This is because HTPB decomposes exothermically, contributing to the heat release at the burning surface, while HTPE decomposes endothermically. aiaa.org The formation of a melting layer by the binder can reduce the burning rate by impeding the reaction between the binder and the AP particles. researchgate.net Energetic binders like glycidyl (B131873) azide (B81097) polymer (GAP) lead to higher linear combustion velocities compared to traditional binders like HTPB due to the presence of high-energy azide groups. mdpi.com

Additives: Various additives are used to tailor the combustion properties of AP propellants.

Burn Rate Catalysts: Transition metal oxides, such as iron oxide and copper chromite, are commonly used to increase the burning rate. wikipedia.orgcapes.gov.br For instance, adding 0.05% ferrous oxide can lower the ignition temperature and merge the two exothermic decomposition peaks of AP. akademiabaru.comakademiabaru.com Copper carboxylates have also been shown to significantly enhance the burning rate by catalyzing the high-temperature decomposition of AP. akjournals.com

Burn Rate Suppressants: Conversely, substances like oxamide (B166460) can be used to decrease the burning rate. mit.edu

Metal Fuels: Powdered metals, typically aluminum, are frequently added to APCP formulations. wikipedia.org

Increased Performance: Metal fuels increase the combustion temperature and the specific impulse (Isp). wikipedia.orgakademiabaru.com For example, adding 1% magnesium to an AP/sorbitol formulation significantly improves the combustion energy and propellant performance. akademiabaru.comakademiabaru.com Aluminum-magnesium alloys can lower the ignition temperature and increase reactivity. akademiabaru.com

Combustion Stability: Metals also act as combustion stabilizers and opacifiers, which limit excessive infrared preheating of the propellant. wikipedia.org

The following table summarizes the effect of different formulation components on combustion performance:

Component CategorySpecific Component ExamplePrimary Influence on Combustion
Binders Hydroxy-terminated polybutadiene (B167195) (HTPB)Exothermic decomposition contributes to surface heat release, generally increasing burning rate compared to endothermic binders. aiaa.org
Hydroxy terminated polyester (B1180765) (HTPE)Endothermic decomposition, generally leading to a lower burning rate compared to HTPB. aiaa.org
Glycidyl azide polymer (GAP)Energetic binder that significantly increases the linear combustion velocity. mdpi.com
Additives Iron Oxide (Fe₂O₃)Acts as a catalyst to increase the burning rate. wikipedia.orgakademiabaru.com
Copper ChromiteServes as a burn rate catalyst. wikipedia.org
OxamideActs as a burn rate suppressant, decreasing the combustion velocity. mit.edu
Metal Fuels Aluminum (Al)Increases combustion temperature and specific impulse, but can cause two-phase flow losses. wikipedia.org
Magnesium (Mg)Improves combustion energy and performance, can act as a chlorine scavenger. akademiabaru.comakademiabaru.com

Effect of Particle Size Distribution on Burning Rate and Combustion Efficiency

The particle size distribution of ammonium perchlorate is a critical parameter that has a profound impact on the burning rate and combustion efficiency of composite propellants. wikipedia.orgaiaa.org

Generally, decreasing the AP particle size leads to an increase in the linear burning rate. wikipedia.orgaiaa.orgcore.ac.uk This is because smaller particles provide a larger surface area for a given mass, and since combustion is a surface phenomenon, this increased area accelerates the decomposition and subsequent reactions. wikipedia.orgcore.ac.uk The effect of particle size on burning rate is often more significant than the effect of AP concentration. aiaa.org For example, one study found that decreasing the AP particle size to 20 µm resulted in a 135% increase in burning rate, whereas increasing the AP concentration from 80% to 87.5% only yielded a 30% increase. aiaa.org

However, this trend is not without limits. The effect of increasing burning rate by decreasing particle size tends to saturate for particles larger than about 400 µm. mit.edu Propellant formulations often use a bimodal or multimodal distribution of AP particle sizes. This allows for higher solids loading, which improves performance, and better processing characteristics, such as castability. mit.edu The presence of fine AP particles in the binder matrix can lead to a premixed flame that dominates over the diffusion flame, significantly increasing the burning rate. mdpi.com As the mass fraction of fine AP increases, the average surface temperature and the burning rate rise. mdpi.com

The shape of the AP particles also plays a role. More spherical particles, which have a higher shape factor, can lead to a lower viscosity of the propellant slurry but also a lower burning rate because of their reduced surface area compared to more irregularly shaped particles of the same mass. core.ac.uk

The following table illustrates the general relationship between AP particle size and burning rate based on experimental data for an 86% AP/HTPB composite propellant at 20 atm.

Mean AP Particle Size (µm)Calculated Burning Rate (cm/s)
10~1.8
50~1.2
100~0.9
200~0.6
400~0.4
Data derived from graphical representations in scientific literature for illustrative purposes. researchgate.net

Advanced Modeling and Simulation of Combustion Processes

Advanced modeling and simulation have become indispensable tools for understanding the complex, multi-scale physical and chemical processes that occur during the combustion of AP-based propellants. mdpi.comresearchgate.net These models provide insights that are often difficult or impossible to obtain through experiments alone. mdpi.com

Numerical simulations are used to investigate various aspects of combustion, including:

Flame Structure: Models can predict the detailed flame structure, including the location and interaction of different flame zones. aiaa.orgresearchgate.netmdpi.com For instance, simulations have been used to visualize the multi-flame structure consistent with the improved BDP model, showing an AP decomposition flame, a primary diffusion flame, and a final diffusion flame. mdpi.com

Burning Rate Prediction: Models can predict how the burning rate is affected by parameters such as pressure, initial temperature, and formulation properties like AP particle size. aiaa.orghsmukunda.inresearchgate.net Unsteady one-dimensional models have been developed that can predict the pressure index and temperature sensitivity of the burn rate. hsmukunda.in

Influence of Formulation: Simulations allow for the systematic study of how different components, like the fine AP content in the binder, affect the flame structure and burning rate. mdpi.comaiaa.org Gas-solid-coupled sandwich combustion models have shown that increasing the mass fraction of fine AP leads to a dominance of the premixed flame and a significant increase in burning rate. mdpi.com

Unsteady Combustion and Instabilities: Unsteady combustion models are crucial for investigating phenomena like combustion instabilities in rocket motors. academie-sciences.fr These models can account for detailed gas-phase chemistry and the interaction between fluid dynamics and the solid structure. academie-sciences.fr

These simulations often employ zonal modeling, where the solid phase, a potential melt layer, and the gas phase are treated separately with coupled boundary conditions. researchgate.netresearchgate.net The gas phase is often modeled using detailed chemical kinetic mechanisms, which can involve dozens of species and hundreds of reactions. academie-sciences.frresearchgate.net Computational Fluid Dynamics (CFD) is also used to model the complex flow and combustion inside rocket motors, for example, by using models like the Eddy Dissipation Model to incorporate the effects of turbulence. scispace.comrsc.org

The development of these sophisticated models is an ongoing area of research, with efforts focused on improving the accuracy of chemical kinetics, accounting for multi-dimensional effects, and developing more efficient computational methods to handle the complexity of solid propellant combustion. researchgate.netupct.es

Environmental Fate, Transport, and Advanced Remediation Technologies for Perchlorate

Environmental Occurrence, Distribution, and Persistence in Abiotic Matrices

Ammonium (B1175870) perchlorate (B79767), when released into the environment, dissolves readily in water, dissociating into the ammonium (NH₄⁺) and perchlorate (ClO₄⁻) ions. The environmental fate of the compound is primarily dictated by the behavior of the perchlorate anion. mdpi.com Perchlorate is characterized by its high solubility and mobility in aqueous systems. clu-in.orgiwaponline.com This mobility allows it to travel long distances in groundwater and surface water, potentially impacting large volumes of water far from the original source of contamination. clu-in.org

The perchlorate anion is kinetically stable and does not easily degrade under typical environmental conditions. serdp-estcp.miljhuesa.com It has a high activation energy for reduction, meaning it does not readily react with other substances in the environment and can persist for decades. purolite.comniist.res.in Perchlorate does not bind well to mineral surfaces or activated carbon, further contributing to its mobility in soil and water. purolite.com

Sources of ammonium perchlorate contamination are primarily anthropogenic. koreascience.kr Major releases into the environment are associated with its manufacture, use, and disposal as a primary ingredient in solid rocket propellants for military and aerospace applications. clu-in.orgwaterworld.com Historical practices, such as the open burning and detonation of rocket motors and the discharge of untreated wastewater from manufacturing and "hog out" processes (washing solid rocket fuel with high-pressure water), have led to significant soil and groundwater contamination. purolite.com Other sources include the manufacturing of fireworks, explosives, and airbag initiators. clu-in.orgiaea.org Perchlorate contamination has been detected at numerous Department of Defense (DOD), NASA, and defense industry sites. clu-in.org For instance, between 1997 and 2009, perchlorate was detected at nearly 70% of the 407 military installations sampled, with concentrations ranging from less than 1 part per billion (ppb) to 2,600 parts per million (ppm). clu-in.org

The high solubility of this compound (approximately 200 grams per liter) facilitates its transport through soil via leaching, leading to the contamination of underlying groundwater aquifers. clu-in.org Surface waters can become contaminated through runoff from affected soils or by receiving discharge from contaminated groundwater. clu-in.org Once in groundwater, perchlorate is considered highly persistent as it is not significantly attenuated by common environmental processes like sorption or abiotic degradation. clu-in.org

Table 1: Environmental Properties and Behavior of Perchlorate

Property Description Reference
Solubility Highly soluble in water, facilitating its dissolution and transport. clu-in.orgiwaponline.com
Mobility Extremely mobile in surface and groundwater due to weak sorption to soils and sediments. clu-in.orgclu-in.org
Persistence Kinetically stable and can persist for decades under typical environmental conditions. purolite.comniist.res.in
Degradation High activation energy barrier makes abiotic degradation very slow. serdp-estcp.milpurolite.com

| Primary Sources | Manufacturing and disposal of solid rocket propellant, fireworks, and explosives. | clu-in.orgkoreascience.krwaterworld.com |

Bioremediation Strategies for Perchlorate Degradation

Bioremediation has emerged as a promising and cost-effective technology for the treatment of perchlorate-contaminated water and soil. This approach utilizes the metabolic capabilities of microorganisms to reduce perchlorate to harmless chloride ions.

Microbial Perchlorate Reduction Pathways and Associated Enzymes

A diverse group of facultative anaerobic bacteria, known as dissimilatory (per)chlorate-reducing bacteria (DPRB), can use perchlorate as a terminal electron acceptor during respiration. mdpi.comasm.org This metabolic process involves a specialized two-enzyme pathway.

The first step is the reduction of perchlorate (ClO₄⁻) to chlorate (B79027) (ClO₃⁻), and subsequently to chlorite (B76162) (ClO₂⁻). This reaction is catalyzed by the enzyme perchlorate reductase (Pcr) . mdpi.comwikipedia.orgresearchgate.net Perchlorate reductase is typically a complex enzyme composed of multiple subunits (PcrA, B, C, and D) and contains a molybdenum cofactor essential for its catalytic activity. wikipedia.orgasm.org

The second key step is the detoxification of the highly reactive and toxic intermediate, chlorite. The enzyme chlorite dismutase (Cld) rapidly converts chlorite into benign chloride (Cl⁻) and molecular oxygen (O₂). mdpi.comresearchgate.netresearchgate.net The production of oxygen in an anaerobic environment is a unique feature of this metabolic pathway. researchgate.net The genes encoding for perchlorate reductase (pcr) and chlorite dismutase (cld) are often found together on the bacterial genome, sometimes within a "perchlorate reduction genomic island," suggesting they have been co-transferred among bacteria. wikipedia.orgasm.org

Many perchlorate-reducing bacteria are also capable of using other electron acceptors, such as nitrate (B79036). nih.gov In many cases, nitrate is preferentially reduced over perchlorate, meaning that the presence of high nitrate concentrations can inhibit or delay perchlorate degradation. clu-in.orgnih.gov

Table 2: Key Enzymes in Microbial Perchlorate Reduction

Enzyme Gene(s) Function Reference
Perchlorate Reductase pcrABCD Reduces perchlorate (ClO₄⁻) to chlorate (ClO₃⁻) and then to chlorite (ClO₂⁻). mdpi.comwikipedia.org

| Chlorite Dismutase | cld | Dismutates chlorite (ClO₂⁻) into chloride (Cl⁻) and molecular oxygen (O₂). | mdpi.comresearchgate.net |

Bioengineered Systems for Enhanced Perchlorate Removal

To harness the power of microbial perchlorate reduction for remediation, various bioengineered systems have been developed and implemented. These systems are designed to create optimal conditions for the growth and activity of perchlorate-reducing bacteria.

Ex situ bioreactors are commonly used to treat extracted groundwater. enviro.wiki These systems include:

Fluidized-Bed Reactors (FBRs): Microorganisms grow on a carrier medium, such as sand or granular activated carbon, which is kept in suspension by the upward flow of contaminated water. This design allows for a high biomass concentration and efficient mass transfer. FBRs have been successfully used to treat large volumes of water, reducing perchlorate concentrations to below 6 µg/L. mdpi.comenviro.wiki

Packed-Bed Reactors (PBRs): These reactors contain a stationary packing material that provides a large surface area for microbial biofilm growth. enviro.wiki

Continuously Stirred Tank Reactors (CSTRs): These systems maintain a well-mixed environment for the microorganisms and the contaminated water. enviro.wiki

A critical component of these systems is the addition of an electron donor (a food source for the bacteria), such as acetate, ethanol, or vegetable oil, to fuel the perchlorate reduction process. researchgate.netunlv.edu

In situ bioremediation involves stimulating microbial activity directly within the contaminated aquifer or soil. escholarship.org This can be achieved by injecting electron donors and nutrients into the subsurface to create an anaerobic treatment zone where perchlorate-reducing bacteria can thrive. serdp-estcp.milescholarship.org One innovative approach is the creation of biologically active barriers , which are installed perpendicular to groundwater flow to intercept and treat the contaminant plume. clu-in.org

For soil contamination in the vadose (unsaturated) zone, technologies like Gaseous Electron Donor Injection Technology (GEDIT) are being explored. This method involves injecting gaseous electron donors into the soil to promote anaerobic biodegradation of perchlorate. serdp-estcp.mil

Bioelectrochemical systems (BES) represent an emerging technology where an electrode serves as the primary electron donor for microbial perchlorate reduction, potentially reducing the need for chemical additions. iapchem.orgmdpi.com

Physical and Chemical Remediation Techniques

Alongside biological methods, several physical and chemical technologies are available for removing perchlorate from water. These methods typically involve separating the perchlorate from the water rather than destroying it, which results in a concentrated waste stream that requires further management. ca.gov

Adsorption and Ion Exchange Methodologies

Ion exchange (IX) is a widely used and proven technology for perchlorate removal from drinking water and groundwater. clu-in.orgjhuesa.comwaterworld.com The process works by passing contaminated water through a bed of resin beads that have a positive surface charge. The negatively charged perchlorate anions (ClO₄⁻) are attracted to and adsorbed onto the resin, displacing a less harmful ion, such as chloride (Cl⁻), in the process. clu-in.org

A significant challenge for conventional ion exchange resins is the presence of other anions in the water, like sulfate (B86663) and nitrate, which can compete with perchlorate for exchange sites on the resin, reducing its efficiency and capacity. waterworld.com To overcome this, perchlorate-selective resins have been developed. These resins have a higher affinity for perchlorate, allowing for more efficient removal even in the presence of high concentrations of competing ions. waterworld.comusgs.gov

Ion exchange systems can be designed as:

Single-use systems: The resin is used until it is exhausted and then disposed of, typically by incineration. waterworld.com

Regenerable systems: The saturated resin is treated with a regenerant solution (e.g., a concentrated brine) to strip off the captured perchlorate, allowing the resin to be reused. This process generates a high-strength perchlorate brine that must be treated or disposed of. clu-in.orgwaterworld.com

Table 3: Comparison of Ion Exchange System Types

System Type Description Advantages Disadvantages Reference
Single-Use Resin is used once and then disposed of. Simple operation. Generates solid waste; higher operational cost for resin replacement. waterworld.com

| Regenerable | Resin is periodically regenerated for reuse. | Lower resin replacement cost; reduces solid waste. | Generates a concentrated liquid waste (brine) requiring further treatment; more complex operation. | clu-in.orgwaterworld.com |

Electrochemical and Advanced Oxidation/Reduction Processes

Chemical and electrochemical methods aim to destroy the perchlorate anion by reducing it to chloride.

Electrochemical reduction involves the use of an electric current to drive the reduction of perchlorate at a cathode surface. Various electrode materials have been investigated, including noble metals like rhodium (Rh) and ruthenium (Ru), as well as bimetallic catalysts. ascelibrary.org For example, studies have shown that Rh-Cu supported on stainless steel (SS) can achieve significant perchlorate reduction. ascelibrary.org The process can also occur on materials like titanium and iron. koreascience.krascelibrary.org The efficiency of electrochemical reduction can be influenced by factors such as pH and the presence of other ions. iwaponline.comascelibrary.org

Advanced Reduction Processes (ARPs) are an emerging class of water treatment technologies that use a combination of a reducing agent and an activation method (like ultraviolet light) to generate highly reactive reducing radicals. nih.govnih.gov These radicals can effectively degrade recalcitrant contaminants like perchlorate. One of the most effective ARPs studied is the combination of sulfite (B76179) (a reducing agent) with low-pressure UV light (UV-L) . nih.govresearchgate.net This process has been shown to degrade perchlorate to chloride, with chlorate being a transient intermediate. The rate of degradation is influenced by pH, sulfite concentration, and temperature. nih.gov Other ARPs, such as those involving Fenton-type reactions in combination with reducing agents, have also shown potential for perchlorate degradation. hep.com.cnhep.com.cn

Analytical Methodologies for Environmental Perchlorate Quantification

The accurate quantification of perchlorate (ClO₄⁻) in various environmental matrices is crucial for assessing contamination levels, understanding its fate and transport, and designing effective remediation strategies. Several analytical techniques are available, each with its own set of advantages and limitations regarding sensitivity, selectivity, and susceptibility to interference. clu-in.org The choice of method often depends on the specific matrix (e.g., drinking water, groundwater, soil, biological tissues), the expected concentration range, and the regulatory requirements. clu-in.orgnih.gov

Ion Chromatography and Mass Spectrometry Based Techniques

Ion chromatography (IC) is a widely recognized and effective method for the determination of perchlorate in environmental samples, particularly in drinking water. thermofisher.com U.S. Environmental Protection Agency (EPA) has established several methods based on IC, such as Methods 314.0, 314.1, and 314.2, which utilize a suppressor and conductivity detection. thermofisher.com These methods can achieve method detection limits (MDLs) ranging from 0.02 µg/L to 0.53 µg/L. thermofisher.com However, high concentrations of other anions like chloride, sulfate, and carbonate can interfere with perchlorate detection by IC with conductivity detection. nih.govlcms.cz

To overcome the limitations of conductivity detection, mass spectrometry (MS) is often coupled with IC (IC-MS) or liquid chromatography (LC-MS). nih.govlcms.cz MS offers superior selectivity and sensitivity, significantly reducing the impact of matrix interferences. lcms.czacs.org The coupling of IC with tandem mass spectrometry (IC-MS/MS) further enhances selectivity and allows for the quantification of perchlorate at very low levels (parts-per-trillion) in complex matrices such as food, beverages, and urine. acs.orgnih.govthermofisher.com The use of a stable isotope-labeled internal standard, such as ¹⁸O₄-perchlorate, in these methods improves the accuracy and precision of quantification. acs.org

The EPA has developed methods like 331.0 (LC-MS) and 332.0 (IC-MS) for perchlorate analysis in drinking water, which are particularly useful for samples with high total dissolved solids. nih.govclu-in.org These advanced methods provide lower detection limits and greater confidence in analyte identification, making them legally more defensible. lcms.cz

Table 1: Comparison of EPA Analytical Methods for Perchlorate in Drinking Water

MethodTechniqueDetectorMinimum Detection Limit (MDL) / Reporting LevelKey Features
EPA Method 314.0 Ion ChromatographySuppressed ConductivityMDL: 0.53 µg/L; Reporting Limit: 4 µg/L nih.govSusceptible to interference from high concentrations of other anions. nih.gov
EPA Method 314.1 Ion ChromatographySuppressed ConductivityMDL: 0.03 µg/L thermofisher.comUses inline column concentration and matrix elimination to improve sensitivity. nih.gov
EPA Method 331.0 Liquid ChromatographyElectrospray Ionization Mass Spectrometry (ESI-MS)Reporting Level: 0.02 µg/L clu-in.orgPreferred for samples with high total dissolved solids. nih.gov
EPA Method 332.0 Ion ChromatographySuppressed Conductivity and ESI-MSReporting Level: 0.1 µg/L clu-in.orgCombines the separation power of IC with the high selectivity of MS. nih.govlcms.cz

Isotope Ratio Analysis for Source Differentiation

Beyond quantification, identifying the source of perchlorate contamination is a critical aspect of environmental forensics. tandfonline.com Isotope ratio analysis has emerged as a powerful tool to differentiate between natural (geogenic) and synthetic (anthropogenic) perchlorate sources. tandfonline.comserdp-estcp.mil This technique relies on measuring the stable isotope ratios of chlorine (³⁷Cl/³⁵Cl) and oxygen (¹⁸O/¹⁶O) within the perchlorate anion using isotope ratio mass spectrometry (IRMS). tandfonline.comresearchgate.net

Synthetic perchlorates, such as those manufactured for industrial and military applications, exhibit a distinct isotopic signature compared to natural perchlorates found in Chilean nitrate deposits or formed atmospherically. acs.org For instance, synthetic perchlorates generally have δ³⁷Cl values close to zero, while natural perchlorates from the Atacama Desert have significantly lower δ³⁷Cl values. acs.org Similarly, the oxygen isotopic composition (δ¹⁸O and Δ¹⁷O) can help distinguish between different formation pathways. acs.org

By plotting the δ³⁷Cl versus δ¹⁸O values of perchlorate from a contaminated site, it is often possible to determine its origin by comparing it to the known isotopic signatures of various sources. tandfonline.com This forensic approach has been successfully applied to groundwater and surface water samples to identify the responsible parties for contamination. serdp-estcp.milacs.org Furthermore, isotopic analysis can also be used to monitor the progress of in-situ bioremediation, as microbial degradation of perchlorate leads to a predictable fractionation of isotopes. serdp-estcp.mil

Table 2: Typical Isotopic Signatures of Perchlorate Sources

Perchlorate Sourceδ³⁷Cl (‰ vs. SMOC)δ¹⁸O (‰ vs. VSMOW)Key Characteristics
Synthetic Perchlorate -3.1 to +1.6 acs.org-24.8 to -12.5 acs.orgIsotopic composition reflects the industrial manufacturing process. acs.org
Natural (Chilean) Perchlorate Low negative values acs.org-9.3 to -2.2 acs.orgFormed through atmospheric processes, leading to unique isotopic fractionation. acs.org

Advanced Research Methodologies and Instrumental Techniques in Ammonium Perchlorate Science

Integrated Thermal Analysis (TG/DSC/DTA) Coupled with Evolved Gas Analysis (MS-FTIR)

Integrated thermal analysis techniques are pivotal in elucidating the complex thermal decomposition mechanism of ammonium (B1175870) perchlorate (B79767). This is often accomplished by simultaneously using thermogravimetry (TG), differential scanning calorimetry (DSC), and differential thermal analysis (DTA), coupled with evolved gas analysis (EGA) through mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR). This hyphenated approach provides comprehensive data on mass loss, energy changes, and the identity of gaseous decomposition products in real-time.

The thermal decomposition of ammonium perchlorate is known to occur in distinct stages, primarily a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD) regime. researchgate.net The TG-DSC-MS-FTIR technique allows for the precise characterization of these stages. researchgate.net

Detailed Research Findings: During thermal analysis, the TG curve indicates the mass loss of the this compound sample as a function of temperature, while the DSC/DTA curve shows the corresponding endothermic and exothermic events. The evolved gases are simultaneously channeled into MS and FTIR spectrometers for identification.

Low-Temperature Decomposition (LTD): In the LTD regime, studies using FTIR spectroscopy have identified nitrous oxide (N₂O) as a primary gaseous product, along with smaller quantities of hydrogen chloride (HCl), nitrogen dioxide (NO₂), and nitric acid (HNO₃). researchgate.net

High-Temperature Decomposition (HTD): In the HTD regime, nitrogen dioxide (NO₂) becomes the principal species, accompanied by significant concentrations of HCl, N₂O, and HNO₃. researchgate.net Mass spectrometry also detects species that are not easily observed by FTIR, such as chlorine (Cl₂), oxygen (O₂), and water (H₂O). researchgate.netfao.org

There is a noted competition between the formation pathways of N₂O and NO₂ during the decomposition process. researchgate.net The coupling of these analytical techniques provides a powerful tool for studying the kinetics and mechanism of this compound decomposition. researchgate.net

Interactive Data Table: Evolved Gas Products in this compound Decomposition

Decomposition StagePrimary Gaseous Products (FTIR)Other Detected Species (MS)
Low-Temperature Decomposition (LTD)N₂O, HCl, NO₂, HNO₃H₂O, Cl₂, O₂
High-Temperature Decomposition (HTD)NO₂, HCl, N₂O, HNO₃H₂O, Cl₂, O₂

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques are invaluable for monitoring the real-time progress of chemical reactions involving this compound without disturbing the system. spectroscopyonline.com These methods allow for the observation of transient species and provide insights into reaction mechanisms and kinetics under actual processing conditions. spectroscopyonline.com

Detailed Research Findings: Raman and infrared (IR) spectroscopy are two of the most common in-situ techniques applied to the study of this compound. mdpi.com

Raman Spectroscopy: This technique is particularly useful for studying the phase transitions of this compound under high pressure and temperature. nih.gov It can be used to identify different polymorphic forms and to monitor the decomposition process by tracking the vibrational modes of the perchlorate (ClO₄⁻) and ammonium (NH₄⁺) ions. nih.gov Research has also explored the use of Raman spectroscopy for the detection of perchlorate at low concentrations, which can be enhanced by using selective sorbents. ornl.gov

These in-situ methods are critical when reaction intermediates are labile and would not be detectable by traditional offline analysis. spectroscopyonline.com

High-Pressure and High-Temperature Experimental Apparatus

To understand the behavior of this compound under conditions relevant to its applications, specialized high-pressure and high-temperature experimental apparatus are employed. These instruments allow researchers to study its phase diagram, decomposition, and combustion characteristics under extreme environments.

Detailed Research Findings:

Diamond Anvil Cells (DAC): When coupled with techniques like confocal micro-Raman spectroscopy, diamond anvil cells are used to investigate the physical and chemical transformations of this compound at pressures up to 50 GPa and temperatures up to 450 °C. nih.gov These studies have led to the identification of new polymorphs and have provided new constraints for the phase diagram of this compound. nih.gov The results from these experiments indicate a rich polymorphism and a large stability field for the solid phases. nih.gov

Multi-Anvil Pressure Apparatus: For studying thermal decomposition at high pressures, a multi-anvil pressure apparatus of cubic configuration can be used. nasa.gov This setup consists of multiple anvils that apply uniform pressure to a sample, which can then be heated to study its decomposition behavior and kinetics under high-pressure conditions. nasa.gov

High-Pressure Strand Burners: These devices are used to measure the deflagration rate (burn rate) of this compound-based propellants over a wide range of pressures. osti.gov A high-pressure strand burner typically involves a small, high-pressure chamber where a sample is burned, with simultaneous measurements of pressure and the progression of the burn front. osti.gov This allows for the determination of the burn law, which relates the burn rate to pressure. unt.edu

Advanced Characterization of Nanoscale this compound

The synthesis and characterization of nanoscale this compound have been a significant area of research due to the potential for enhanced performance in energetic applications. proquest.com Advanced characterization techniques are essential to understand the properties of these nanomaterials and how they differ from their microscale counterparts.

Detailed Research Findings: A variety of techniques are used to characterize the morphology, crystal structure, and thermal properties of nanoscale this compound.

Electron Microscopy: Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and particle size of nanoscale this compound. nih.gov

X-ray Diffraction (XRD): XRD is employed to determine the crystal structure and phase of the synthesized nanoscale particles. researchgate.net The average crystal size can also be estimated from the diffraction peak broadening using the Debye-Scherrer equation. researchgate.net

Thermal Analysis (DSC/TGA): Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to compare the thermal decomposition behavior of nanoscale and microscale this compound. proquest.com Studies have shown that nanoscale this compound exhibits a lower decomposition temperature and a significantly higher heat release compared to microscale material. proquest.comresearchgate.net For instance, the decomposition temperature has been observed to decrease from 452.8 °C to 388.1 °C, with the heat released increasing from 835.3 J g⁻¹ to 3127 J g⁻¹. proquest.comresearchgate.net This is attributed to the larger surface area and higher surface energy of the nanoparticles. proquest.com The activation energy for decomposition is also significantly lower for nanoscale this compound. proquest.com

Interactive Data Table: Comparison of Microscale vs. Nanoscale this compound

PropertyMicroscale this compoundNanoscale this compound
Decomposition Temperature452.8 °C388.1 °C
Heat Released835.3 J g⁻¹3127 J g⁻¹
Activation Energy226.0 kJ mol⁻¹52.0 kJ mol⁻¹

Theoretical and Computational Chemistry Studies of Ammonium Perchlorate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are essential for understanding the intrinsic properties of ammonium (B1175870) perchlorate (B79767), such as its electronic structure, stability, and the energetics of its decomposition pathways. These methods provide a detailed picture of the bonding and electronic properties that dictate the material's reactivity.

Density Functional Theory (DFT) for Molecular and Condensed Phases

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netspringerprofessional.de It has been extensively applied to study ammonium perchlorate in both its molecular and condensed phases. acs.orgresearchgate.net

DFT calculations have been instrumental in analyzing the crystalline structure, as well as the thermal and mechanical properties of this compound. researchgate.net For instance, DFT studies have shown that this compound is a typical insulator with a large band gap, contributing to its relative stability. researchgate.net The strong intermolecular hydrogen bonding in the crystal lattice, as revealed by DFT, is a key factor in its stability, even under high pressure. acs.org

Furthermore, DFT has been used to compare the properties of this compound with other similar materials, such as ammonium periodate (B1199274) (API), to understand differences in ignition sensitivity. acs.orgresearchgate.net These comparative studies have highlighted that while the structural and mechanical properties might be similar, the electronic properties, such as the band gap, are crucial in determining the ignition sensitivity. acs.org The electronic density of states (DOS) analysis from DFT shows that API has a smaller band gap, making it more prone to ignition than the more stable AP. researchgate.net

DFT calculations are also employed to study the interactions of this compound with other molecules and surfaces. For example, the adsorption and decomposition of AP on various catalyst surfaces, like titanium dioxide (TiO2), have been modeled using DFT. nih.gov These calculations reveal strong interactions and highly energetic adsorption reactions, providing insights into the catalytic decomposition of AP. nih.gov

Table 1: Comparison of Calculated Properties for this compound (APC) and Ammonium Periodate (API) using DFT

PropertyThis compound (APC)Ammonium Periodate (API)Reference
Bulk Modulus (K)21.42 GPa25.87 GPa acs.orgresearchgate.net
Shear Modulus (G)9.42 GPa9.75 GPa acs.orgresearchgate.net
Band Gap (Δg)6.21 eV2.92 eV researchgate.net
Density2.04 g/cm³3.09 g/cm³ acs.org
Hydrogen Bond Lengths~1.8–1.9 Å (three different lengths)1.83 Å (one length) acs.org

Ab Initio Methods for Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for mapping out the detailed reaction pathways of this compound decomposition. psu.eduscispace.com These methods are particularly useful for studying the initial steps of decomposition, which are often difficult to probe experimentally.

A key initial step in the low-temperature decomposition of AP is believed to be proton transfer from the ammonium cation (NH₄⁺) to the perchlorate anion (ClO₄⁻) to form ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). psu.edusioc-journal.cn Ab initio calculations have been used to investigate the energetics of this proton transfer process. psu.edu While early calculations on isolated ion pairs suggested a very small activation energy for this step, more sophisticated models that include the effects of the crystal lattice are necessary for a more realistic description. psu.edu

These methods have also been used to explore the subsequent decomposition of the resulting species. For example, the unimolecular decomposition of perchloric acid and its reactions with other species have been studied in detail. scispace.com The decomposition of adsorbed AP on various surfaces has also been investigated, revealing highly exergonic and exothermic reactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Processes and Interfaces

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound at the atomic level, complementing the static picture provided by quantum chemical calculations. mdpi.com MD simulations follow the time evolution of a system of atoms or molecules, allowing for the investigation of dynamic processes such as thermal motion, phase transitions, and the behavior of interfaces. mdpi.comacs.org

MD simulations have been used to study the structural and energetic properties of bulk AP crystals and their surfaces. acs.org These simulations have observed the thermal rotations of ammonium ions in the bulk crystal at room temperature, which is consistent with experimental findings. acs.org A significant finding from MD simulations is the enhanced rotation of perchlorate ions near surfaces compared to their behavior in the bulk, which can have important implications for surface reactivity. acs.org

The study of interfaces is crucial for understanding the performance of composite propellants where AP crystals are in contact with a polymer binder. mdpi.com MD simulations have been employed to investigate the interfacial effects on the mechanical properties of propellants under tensile deformation. mdpi.com These simulations can model the influence of factors like temperature, strain rate, and cross-linking density of the binder on the adhesion and failure mechanisms at the AP-binder interface. mdpi.com

Furthermore, MD simulations have been used to calculate surface energies of different crystallographic faces of AP, which helps in predicting the crystal morphology. acs.org The simulations have shown that surfaces with lower surface energies are more stable and thus more likely to be expressed in the crystal habit. acs.orgrsc.org

Multi-Scale Modeling Approaches to Decomposition and Combustion

The decomposition and combustion of this compound are complex phenomena that span multiple length and time scales. Multi-scale modeling approaches are therefore essential to capture the full picture, from the initial bond-breaking events at the atomic scale to the macroscopic behavior of a burning propellant. chemrxiv.org

These approaches often combine different computational techniques. For instance, a common strategy is to use quantum mechanics to determine the fundamental reaction kinetics, which are then used as input for larger-scale models like continuum or mesoscale simulations. chemrxiv.org

One such approach, the EM-HyChem method, decouples the complex combustion process into solid-phase pyrolysis and gas-phase oxidation. chemrxiv.org Molecular dynamics simulations are used to identify key pyrolysis products and reaction mechanisms. chemrxiv.org The rate parameters for the pyrolysis model are then extracted from experimental data using techniques like neural networks. chemrxiv.org This pyrolysis model is then coupled with a gas-phase oxidation model to create a comprehensive kinetic model for AP combustion. chemrxiv.org These models have been successful in predicting burning rates, surface temperatures, and species profiles that agree well with experimental measurements. chemrxiv.org

Other multi-dimensional numerical models have been developed to simulate the combustion of AP-based propellants, including those containing aluminum particles. researchgate.net These models can account for complex processes such as the interaction between different phases, heat transfer, and the kinetics of both condensed and gas-phase reactions. researchgate.netresearchgate.net

Prediction of Novel Energetic Materials Based on Perchlorate Chemistry

The insights gained from theoretical and computational studies of this compound are being used to guide the design and prediction of new energetic materials with improved performance and safety characteristics. navy.mil By understanding the fundamental relationships between molecular structure and energetic properties, researchers can computationally screen and identify promising new candidates.

One area of focus is the development of high-energy density oxidizers that can surpass the performance of this compound. navy.mil Computational methods are used to predict the properties of novel perchlorate salts with different cations. mdpi.com For instance, the combination of various organic cations with the perchlorate anion can lead to salts with tailored detonation properties and oxygen balances. researchgate.net

The synthesis of novel energetic co-crystals is another promising avenue. For example, co-crystals of this compound with other energetic materials like RDX have been investigated. researchgate.net Theoretical calculations can help in understanding the interactions within these co-crystals and predicting their stability and performance.

Furthermore, the development of molecular perovskite energetic materials based on this compound has shown great promise. nih.govrsc.org These materials can exhibit high energy-releasing efficiency due to their unique crystal structures. rsc.org Ab initio molecular dynamics simulations are used to study the decomposition mechanisms of these novel materials, providing insights into how to further improve their properties. nih.govrsc.org

Future Research Directions and Unresolved Challenges in Ammonium Perchlorate Science

Development of Next-Generation Synthesis Routes for Enhanced Properties

The traditional methods of producing ammonium (B1175870) perchlorate (B79767) have been optimized for decades, but new frontiers in materials science are driving the need for AP with tailored properties. Future research is increasingly focused on developing novel synthesis routes to control crystal morphology, size, and purity, which are critical for enhancing the performance and safety of AP-based systems. coherentmarketinsights.com

Key areas of investigation include:

Advanced Crystallization Techniques: Researchers are exploring methods like solvent-antisolvent cooling crystallization and dropwise cooling crystallization to produce AP crystals with tunable shapes and sizes. researchgate.net These techniques offer the potential for continuous production in industrial settings and greater control over the final product's characteristics. researchgate.net

Eco-Friendly Production: A significant push is being made towards "green chemistry" principles in AP synthesis. pmarketresearch.comgiiresearch.com This involves exploring alternative, less toxic precursors and developing integrated manufacturing processes that minimize waste and energy consumption through recycling and reuse of byproducts. pmarketresearch.comopenpr.com The goal is to reduce the environmental footprint associated with traditional AP production. giiresearch.com

Surface Modification and Coating: The development of conformal coatings for AP crystals is a promising avenue for enhancing properties. researchgate.net For instance, coating AP with materials like graphene has been shown to accelerate decomposition kinetics, a desirable trait in certain applications. researchgate.net Future work will likely explore a wider range of coating materials to precisely tune the reactivity and stability of AP.

A summary of emerging synthesis strategies is presented below:

Synthesis StrategyObjectivePotential Impact
Advanced Crystallization Control over crystal size and shapeImproved performance and safety characteristics. researchgate.net
Green Chemistry Principles Reduce environmental impactSustainable production with less hazardous waste. pmarketresearch.comgiiresearch.com
Conformal Coatings Tailor surface reactivityEnhanced decomposition kinetics and stability. researchgate.net

Innovations in Catalytic Systems for Controlled Decomposition and Combustion

The ability to precisely control the decomposition and combustion of ammonium perchlorate is paramount for its application in solid propellants. Research into catalytic systems is a vibrant field, with a focus on increasing combustion efficiency, lowering decomposition temperatures, and ensuring consistent energy release. mdpi.com

Recent and future research directions include:

Nanocatalysts and Metal Oxides: There is extensive research into the use of various metal oxides, such as copper oxide, iron oxide, and manganese dioxide, as catalysts. mdpi.comresearchgate.net Nanoparticles of these materials offer a high surface area, leading to enhanced catalytic activity. mdpi.comacs.org For example, nano-copper chromite has been shown to significantly lower the high-temperature decomposition of ultrafine AP. acs.org

Synergistic Catalytic Systems: The combination of different catalytic materials is proving to be highly effective. For instance, composites like LaFe₀.₅Co₀.₅O₃/Ni–Fe Prussian Blue Analogue have demonstrated synergistic effects, enhancing decomposition kinetics. acs.org Similarly, supporting copper oxide on materials like MoS₂ has shown improved catalytic performance compared to pure copper oxide. researchgate.net

Carbon-Based Catalysts: Carbon materials, particularly graphene and carbon nanotubes, are being explored as effective catalysts and catalyst supports. researchgate.netmdpi.comkashanu.ac.ir Their excellent electrical conductivity is believed to facilitate electron transfer during the decomposition process, thereby accelerating the reaction. researchgate.netmdpi.com Doping these carbon materials with heteroatoms like nitrogen can further enhance their catalytic properties. mdpi.com

The table below highlights the impact of various catalysts on the decomposition temperature of AP:

CatalystDecomposition Temperature ReductionReference
Nickel Nanoparticles (with graphene) Up to 122 °C mdpi.com
V₂O₃ Nanoflowers 50 °C researchgate.net
Ti₂CTx-MXene 83 °C (High-Temperature Decomposition) mdpi.com
Nano-CuCr₂O₄ Up to 78.1 °C acs.org

Exploration of New Applications in Specialized Materials Science

While the primary application of this compound remains in solid rocket propellants, its unique properties as a powerful oxidizer open up possibilities in other areas of specialized materials science. coherentmarketinsights.comresearchandmarkets.com Future research aims to leverage its characteristics for novel applications beyond traditional uses.

Potential new frontiers for AP include:

Energetic Composites: The synergistic effects observed when AP is combined with other energetic materials, such as HMX (cyclotetramethylene tetranitramine), are an active area of research. researchgate.net Studies have shown that AP can lower the decomposition temperature of HMX, and vice versa, leading to enhanced burning rates in composite formulations. researchgate.net

Gas Generants: The controlled decomposition of AP to produce a large volume of gas makes it a candidate for use in gas-generating systems, such as those found in automotive airbags or fire suppression systems. Research is needed to tailor the decomposition rate and gas products for these specific applications.

Advanced Pyrotechnics: Beyond traditional fireworks, there is potential for using AP in more sophisticated pyrotechnic devices that require precise timing and energy release. This could include applications in specialized signaling devices or demolition charges. openpr.com

Advancements in Environmental Remediation Technologies and Sustainable Practices

The environmental impact of perchlorate contamination is a significant challenge that necessitates the development of effective remediation technologies and sustainable practices throughout the lifecycle of this compound. eastharbourgroup.comewg.org

Key research areas in this domain are:

Bioremediation: Biological degradation using perchlorate-reducing bacteria (PRB) is a promising and environmentally friendly approach to treating perchlorate contamination in soil and groundwater. serdp-estcp.milresearchgate.net Future research is focused on optimizing these biological systems, potentially through the creation of microbial consortia using genetic algorithms, and developing tools for real-time monitoring of the remediation process. serdp-estcp.milresearchgate.net

Phytoremediation: The use of plants to remove perchlorate from soil and water is another emerging, cost-effective technology. cluin.orgepa.gov Studies have shown that certain plants, like hybrid poplars, can effectively take up and degrade this compound. cluin.org Further research is needed to identify optimal plant species and understand the mechanisms of uptake and degradation.

Advanced Physical and Chemical Treatment: While biological methods are attractive, research also continues on physical and chemical treatment technologies like ion exchange, reverse osmosis, and granular activated carbon for water treatment. clu-in.org The development of more efficient and cost-effective versions of these technologies remains a priority.

Sustainable Lifecycle Management: A broader future direction involves implementing circular economy principles, including the recovery and reuse of AP from spent propellant systems, to create a more sustainable lifecycle for the chemical. pmarketresearch.com

The following table summarizes current and emerging remediation technologies for perchlorate:

Remediation TechnologyDescriptionStatus
Bioremediation Use of microorganisms to degrade perchlorate. serdp-estcp.milCommercially available, with ongoing research for optimization. serdp-estcp.milclu-in.org
Phytoremediation Use of plants to remove and degrade perchlorate. cluin.orgEmerging technology, demonstrated at pilot scale. cluin.orgepa.gov
Ion Exchange Removes perchlorate ions from water. clu-in.orgCommercially available for drinking water treatment. clu-in.org
Reverse Osmosis A membrane-based filtration process to remove perchlorate. clu-in.orgEffective for drinking water treatment. clu-in.org

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A truly comprehensive understanding of this compound's behavior requires a synergistic approach that combines experimental investigation with advanced computational modeling. This integrated methodology is becoming increasingly crucial for unraveling complex phenomena and guiding the design of new materials. mdpi.compsu.edudntb.gov.ua

Future research will increasingly rely on:

Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool used to investigate the electronic structure, and thermal and mechanical properties of AP at the atomic level. mdpi.comacs.org These calculations can provide fundamental insights into decomposition mechanisms that are difficult to obtain experimentally. psu.eduacs.org For example, DFT has been used to study the decomposition pathways of perchloric acid, a key intermediate in AP decomposition. mdpi.compsu.edu

Molecular Dynamics Simulations: These simulations can model the behavior of AP at the molecular level over time, providing insights into processes like phase transitions and the initial steps of decomposition under various conditions. acs.org

In-situ Characterization: Advanced experimental techniques, such as in-situ synchrotron X-ray diffraction, allow researchers to observe the structural evolution of AP during decomposition in real-time. acs.org Combining such experimental data with computational models provides a powerful way to validate and refine theoretical predictions.

Multi-scale Modeling: A significant challenge is to bridge the gap between atomic-level understanding and macroscopic behavior. Multi-scale modeling approaches that integrate data from different length and time scales will be essential for predicting the performance of AP in real-world applications.

The integration of these methods allows for a deeper understanding of fundamental properties, such as the role of crystal structure in ignition sensitivity and the precise mechanisms of catalytic action. mdpi.comacs.org This comprehensive approach will be instrumental in addressing the unresolved challenges and driving future innovations in this compound science.

Q & A

Q. Table 1: Thermal Decomposition Parameters of AP

Temperature Range (°C)MechanismActivation Energy (EaE_a)MethodReference
200–300Proton transfer120 kJ/molDSC-TGA
>350Sublimation/dissociation150 kJ/molMass spectrometry

Advanced Question: How do computational methods predict AP’s interactions with polymeric binders in solid propellants?

Answer:
Density functional theory (DFT) simulations model interfacial interactions between AP crystals and binders (e.g., HTPB). Key steps:

Surface energy calculation : Determine AP’s (210) crystal face affinity for binder functional groups.

Electron transfer analysis : Simulate charge redistribution at the interface using Bader charge partitioning.

Validation : Compare with X-ray photoelectron spectroscopy (XPS) data to confirm bond formation (e.g., NH4+_4^+···O interactions) .
Studies show that binder adhesion strength correlates with interfacial electron density (R2=0.89R^2 = 0.89) .

Advanced Question: What nanomaterials enhance the catalytic decomposition of AP in propellants?

Answer:
Metal oxide nanoparticles (e.g., Fe2_2O3_3, CuO) lower AP’s decomposition temperature by 50–80°C. Methodology:

  • Synthesis : Fe2_2O3_3 nanorods are prepared via sol-gel methods (precursor: Fe(NO3_3)3_3, pH 9–11).
  • Catalytic testing : Blend nanoparticles (2–5 wt%) with AP and analyze via DSC. Fe2_2O3_3 reduces EaE_a from 150 to 100 kJ/mol and increases burn rate by 30% .

Q. Table 2: Catalytic Efficiency of Nanomaterials

NanomaterialAP Decomposition Temp. Reduction (°C)Burn Rate Increase (%)Reference
Fe2_2O3_37030
CuO5020

Basic Question: How is AP’s environmental toxicity assessed in aquatic systems?

Answer:
In vivo studies measure thyroid disruption via iodide uptake inhibition in zebrafish or rats:

Exposure : Dose organisms with AP-contaminated water (0.1–100 ppm).

Analysis : Quantify serum thyroxine (T4) levels using ELISA and track 131I^{131}\text{I} uptake via gamma spectrometry.
AP competes with iodide at sodium-iodide symporters (NIS), reducing thyroid 131I^{131}\text{I} uptake by 47% at 14 μg/L .

Advanced Question: What bioremediation strategies address perchlorate contamination in hypersaline environments?

Answer:
Halophilic perchlorate-reducing bacteria (e.g., Azospira suillum) are acclimated to high salinity (≥1% NaCl) and ammonium (≥0.4% NH4+_4^+):

  • Electron donors : Acetate (10 mM) sustained degradation rates of 0.2 mg/L/day in 1% saline conditions.
  • Monitoring : Ion chromatography tracks perchlorate degradation, with qPCR confirming pcrA gene expression .

Advanced Question: How does AP’s crystal structure influence its sensitivity to detonation?

Answer:
Synchrotron X-ray diffraction measures lattice parameters under varying pressures (0–10 GPa):

  • Phase transitions : AP transitions from orthorhombic to cubic at 3 GPa, increasing sensitivity by 25%.
  • Mechanistic insight : Pressure-induced amorphization correlates with shockwave propagation models (R2=0.92R^2 = 0.92) .

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